molecular formula C6H13NO B1199206 N-Cyclohexylhydroxylamine CAS No. 2211-64-5

N-Cyclohexylhydroxylamine

Cat. No. B1199206
CAS RN: 2211-64-5
M. Wt: 115.17 g/mol
InChI Key: GUQRKZPMVLRXLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Cyclohexylhydroxylamine and related compounds often involves innovative methods to achieve the desired molecular structures. For instance, the reaction between N-alkylhydroxylamines and chiral enoate esters has been investigated, highlighting a cycloaddition-like process supported by DFT theoretical calculations. This method has been utilized for the stereoselective synthesis of new enantiopure beta-amino acids, demonstrating the compound's versatility in synthetic organic chemistry (Moglioni et al., 2002).

Molecular Structure Analysis

Understanding the molecular structure of N-Cyclohexylhydroxylamine and its derivatives is essential for exploring their reactivity and potential applications. Studies involving X-ray crystallography have provided insights into the crystal structures of related compounds, enabling a deeper understanding of their molecular geometry, bond lengths, and angles. For example, the synthesis and crystal structure determination of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been carried out, offering valuable information on the structural characteristics of similar compounds (Al-Hourani et al., 2016).

Chemical Reactions and Properties

N-Cyclohexylhydroxylamine participates in a variety of chemical reactions, showcasing its chemical reactivity and versatility. The compound and its derivatives are used as precursors for synthesizing N-heterocycles through di-heteroatom [3,3]-sigmatropic rearrangement, illustrating its application in generating structurally diverse molecules (Lovato et al., 2020).

Physical Properties Analysis

The physical properties of N-Cyclohexylhydroxylamine, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical reactions. While specific studies on N-Cyclohexylhydroxylamine's physical properties are limited, related research on N,O-dialkylhydroxylamines provides insights into the behavior of similar compounds in different solvents and conditions, influencing their application in organic synthesis (Khlestkin & Mazhukin, 2003).

Chemical Properties Analysis

The chemical properties of N-Cyclohexylhydroxylamine, such as acidity, basicity, and reactivity towards other chemical reagents, play a significant role in its application in organic synthesis. Research on the compound's reactivity with phenyl esters and its specificity in enzyme model systems provides valuable insights into its chemical behavior and potential as a synthetic intermediate (Gruhn & Bender, 1974).

Scientific Research Applications

  • Analytical Applications : N-Nitroso-N-cyclohexylhydroxylamine, a derivative of N-Cyclohexylhydroxylamine, is used for sensitive qualitative tests for iron, vanadium, and titanium, and for the turbidimetric determination of aluminum (Buscaróns & Canela, 1974).

  • Cytogenetic Effects : Studies on the effects of cyclohexylamine and N-OH-cyclohexylamine on human leukocytes and Chinese hamster bone marrow reveal insights into the cytogenetic impact of these compounds (Brewen et al., 1971).

  • Synthetic Chemistry : N-Cyclohexylhydroxylamine derivatives are involved in various synthetic processes, such as the formation of azines, hydrazines, and diaziridines (Andreae & Schmitz, 1991).

  • Metabolic Studies : The metabolic pathways of cyclohexylamine in different species, including humans, have been studied, revealing insights into the metabolism and excretion of this compound (Renwick & Williams, 1972).

  • Oxidative Reactions : Research indicates the role of N-Cyclohexylhydroxylamine derivatives in oxidative reactions, such as the oxidation of hydroxamic acid in the presence of phosphine oxide donors (Flower et al., 2001).

  • Chemical Synthesis : N-Cyclohexylhydroxylamine derivatives are used in stereoselective synthesis, especially in the creation of beta-amino acids (Moglioni et al., 2002).

Safety And Hazards

N-Cyclohexylhydroxylamine is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

N-cyclohexylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-7-6-4-2-1-3-5-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQRKZPMVLRXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176627
Record name N-Hydroxycyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexylhydroxylamine

CAS RN

2211-64-5
Record name Cyclohexylhydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2211-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxycyclohexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxycyclohexylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylhydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.955
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-HYDROXYCYCLOHEXYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
AG Renwick, RT Williams - Biochemical journal, 1972 - portlandpress.com
1. [1- 14 C]Cyclohexylamine hydrochloride was synthesized and given orally or intraperitoneally to rats, rabbits and guinea pigs (dose 50–500mg/kg) and orally to humans (dose 25 or …
Number of citations: 86 portlandpress.com
F Buscarons, J Canela - Analytica Chimica Acta, 1973 - Elsevier
… salt of N-nitroso-N-cyclohexylhydroxylamine was prepared from N-cyclohexylhydroxylamine, … est effectuee sur les proprietes analytiques de la N-nitroso-Ncyclohexylhydroxylamine …
Number of citations: 8 www.sciencedirect.com
OM Petrukhin, NV Kolucheva - Zhurnal Analiticheskoj Khimii, 1980 - inis.iaea.org
[en] Properties of N-nitroso-N-cyclohexylhydroxyamine (NCHA) is a new extraction reagent have been examined. NCHA is more resistant in acid solutions than its aromatic analog-…
Number of citations: 3 inis.iaea.org
W Kliegel, G Lubkowitz, BO Patrick… - … Section E: Structure …, 2002 - scripts.iucr.org
… C 10 H 19 NO·0.5C 6 H 6 , contains one molecule of N-cyclohexylhydroxylamine in its N-oxide form added to a boroxin heterocycle, with one molecule of N-cyclohexyl-C-(2-propyl)…
Number of citations: 3 scripts.iucr.org
K Minami, S Sugiyama - MOKUZAI HOZON (Wood Protection), 1977 - jstage.jst.go.jp
… On the fungal resistance and the decay resistance of N-nitroso-N-cyclohexylhydroxylamine … Reume Two wood preservatives, N-nitroso-N-cyclohexylhydroxylamine …
Number of citations: 0 www.jstage.jst.go.jp
HG Liao, YJ Xiao, HK Zhang, PL Liu, KY You… - Catalysis …, 2012 - Elsevier
… The products include cyclohexanone oxime, cyclohexylamine, cyclohexanol and N-cyclohexylhydroxylamine. It has been found that higher temperature is in favor of the formation of …
Number of citations: 45 www.sciencedirect.com
NV Kolycheva, OM Petrukhin - Sov. J. Coordinat. Chem.;(United States), 1987 - osti.gov
The tautomerism of N-nitroso-N-cyclohexylhydroxylamine (HA), the electronic structure of the ligand in metal chelates (MA/sub n/, where M = Cu(II), Fe(III), La(III), Eu(III), Yb(III), Lu(III), …
Number of citations: 0 www.osti.gov
M Masui, C Yijima - Journal of the Chemical Society B: Physical …, 1966 - pubs.rsc.org
… The formation of aliphatic nitrones from N-cyclohexylhydroxylamine and aldehydes has been followed spectrophotometrically in aqueous buffer solution of pH 1.5-9.4. The reaction is …
Number of citations: 14 pubs.rsc.org
NA LeBel - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… of freshly distilled 2-chloropropanal and N-cyclohexylhydroxylamine in anhydrous ether and … N-Cyclohexylhydroxylamine hydrochloride is commercially available and the free base is …
Number of citations: 0 onlinelibrary.wiley.com
JA Robertson - The Journal of Organic Chemistry, 1948 - ACS Publications
… proceeded further to yield Ncyclohexylhydroxylamine hydrochloride (IV), which was converted to the free base with sodium hydroxide. N-Cyclohexylhydroxylamine was identified by the …
Number of citations: 14 pubs.acs.org

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